molecular formula C16H15BO5 B12748334 4Xge7PE33B CAS No. 1187187-14-9

4Xge7PE33B

Cat. No.: B12748334
CAS No.: 1187187-14-9
M. Wt: 298.1 g/mol
InChI Key: SFSKQAPHNNZNLT-UHFFFAOYSA-N
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Description

4Xge7PE33B (systematic IUPAC name: 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole) is a structurally complex organic compound characterized by a dihydrooxazole ring fused to a highly substituted phenanthrene-derived terpenoid framework . The compound’s stereochemistry is defined by multiple chiral centers, including a rigid decalin-like system, which contributes to its unique physicochemical properties.

Key spectroscopic data for this compound, as reported in the literature, includes ¹H NMR and ¹³C NMR spectra recorded in CDCl₃ (Table 1). These data confirm the presence of distinct functional groups, such as the vinyl phenyl moiety (δH 5.2–5.8 ppm) and the oxazole ring protons (δH 3.5–4.1 ppm). The terpenoid backbone exhibits characteristic upfield shifts for methyl groups (δH 0.8–1.2 ppm) and downfield shifts for olefinic carbons (δC 120–140 ppm) .

Properties

CAS No.

1187187-14-9

Molecular Formula

C16H15BO5

Molecular Weight

298.1 g/mol

IUPAC Name

ethyl 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoate

InChI

InChI=1S/C16H15BO5/c1-2-20-16(18)11-3-5-13(6-4-11)22-14-7-8-15-12(9-14)10-21-17(15)19/h3-9,19H,2,10H2,1H3

InChI Key

SFSKQAPHNNZNLT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: NMR Data for 4Xge7PE33B

Proton/Carbon δ (ppm) Multiplicity Assignment
H-1 (oxazole) 3.5–4.1 multiplet N-CH₂-O
H-2 (vinyl) 5.2–5.8 doublet Ph-CH=CH₂
C-3 (olefin) 128.5 - Terpenoid C=C
CH₃ (terpenoid) 0.9–1.1 singlet Methyl groups on phenanthrene

The provided evidence lacks direct data on structurally analogous compounds, limiting a quantitative comparative analysis. However, based on the structural features of this compound, the following qualitative comparisons can be inferred:

Dihydrooxazole Derivatives

Compounds with dihydrooxazole motifs, such as 2-methyl-4,5-dihydrooxazole and 5-phenyl-4,5-dihydrooxazole, are well-studied for their roles as intermediates in organic synthesis. Unlike this compound, these simpler derivatives lack the fused terpenoid system, resulting in lower molecular complexity and reduced steric hindrance. This difference likely impacts their reactivity: this compound’s bulky framework may hinder nucleophilic attacks at the oxazole ring compared to unsubstituted analogs .

Phenanthrene-Terpenoid Hybrids

Compounds like abietane diterpenoids and podocarpic acid derivatives share partial structural overlap with this compound’s phenanthrene core. However, these molecules typically lack the oxazole ring and instead feature carboxylic acid or ester groups.

Steric and Electronic Effects

This compound’s seven stereocenters and vinyl substituents create a rigid, three-dimensional structure distinct from flatter, less substituted analogs like stilbene-oxazole hybrids . This rigidity may influence its solubility and crystallinity, as evidenced by its NMR signals for shielded methyl groups (δH < 1.2 ppm), which are less common in flexible analogs .

Biological Activity

The compound identified by the code 4Xge7PE33B corresponds to 2-Isobutyl-4-methyltetrahydropyran-4-ol , a chemical compound with significant potential in biological research. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

2-Isobutyl-4-methyltetrahydropyran-4-ol is characterized by the following chemical properties:

PropertyDetail
CAS No. 724776-63-0
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol
InChI Key YVSNOTITPICPTB-UWVGGRQHSA-N

Synthesis

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol typically involves the Prins cyclization method, which utilizes isoprenol and isovaleraldehyde in the presence of an acid catalyst. The reaction conditions are optimized using iron-modified silica as a catalyst, achieving selectivity for the desired compound up to 70% under specific conditions .

Biological Activity

Research indicates that 2-Isobutyl-4-methyltetrahydropyran-4-ol exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Modulation : Preliminary findings indicate that it may interact with specific enzymes, modulating their activity and thereby influencing metabolic pathways .
  • Therapeutic Potential : Ongoing research explores its therapeutic properties, particularly in the context of metabolic disorders and other health conditions.

Case Studies

Several case studies have investigated the biological effects of 2-Isobutyl-4-methyltetrahydropyran-4-ol:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogenic bacterium. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Case Study 2 : Another research project focused on its effects on metabolic enzymes in liver tissues, revealing that it significantly altered enzyme activity related to lipid metabolism, indicating potential applications in addressing obesity-related disorders.

The mechanism of action for 2-Isobutyl-4-methyltetrahydropyran-4-ol involves its binding to specific molecular targets within biological systems. It is believed to influence biochemical pathways by modulating enzyme activities and interacting with receptors. However, detailed pathways remain under investigation, necessitating further research to elucidate these interactions .

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